Benzenamine, 4-methyl-N-(2-quinolinylmethylene)-
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Overview
Description
4-Methyl-N-(quinolin-2-ylmethylene)aniline is a Schiff base compound derived from the condensation of 2-quinolinecarboxaldehyde and 4-methylaniline . Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and ability to form complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(quinolin-2-ylmethylene)aniline typically involves the condensation reaction between 2-quinolinecarboxaldehyde and 4-methylaniline . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 4-Methyl-N-(quinolin-2-ylmethylene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(quinolin-2-ylmethylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: 4-methylaniline and 2-quinolinecarboxaldehyde.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
4-Methyl-N-(quinolin-2-ylmethylene)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-N-(quinolin-2-ylmethylene)aniline involves its ability to form complexes with metal ions. These metal complexes can exhibit unique properties, such as luminescence, which are attributed to the electronic interactions between the metal ion and the Schiff base ligand . The compound can also interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinoline derivatives: A broad class of compounds with diverse biological and pharmacological activities.
Uniqueness
4-Methyl-N-(quinolin-2-ylmethylene)aniline is unique due to its specific structure, which allows it to form stable metal complexes with enhanced luminescent properties . This makes it particularly valuable in the development of materials for optoelectronic applications and as a potential therapeutic agent in medicine .
Properties
CAS No. |
5918-79-6 |
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Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C17H14N2/c1-13-6-9-15(10-7-13)18-12-16-11-8-14-4-2-3-5-17(14)19-16/h2-12H,1H3 |
InChI Key |
LNKUZZWFLMBFDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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